

An In-depth Technical Guide on Methyl 1-Benzothiophene-4-carboxylate

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Compound of Interest

Compound Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Cat. No.: B172727

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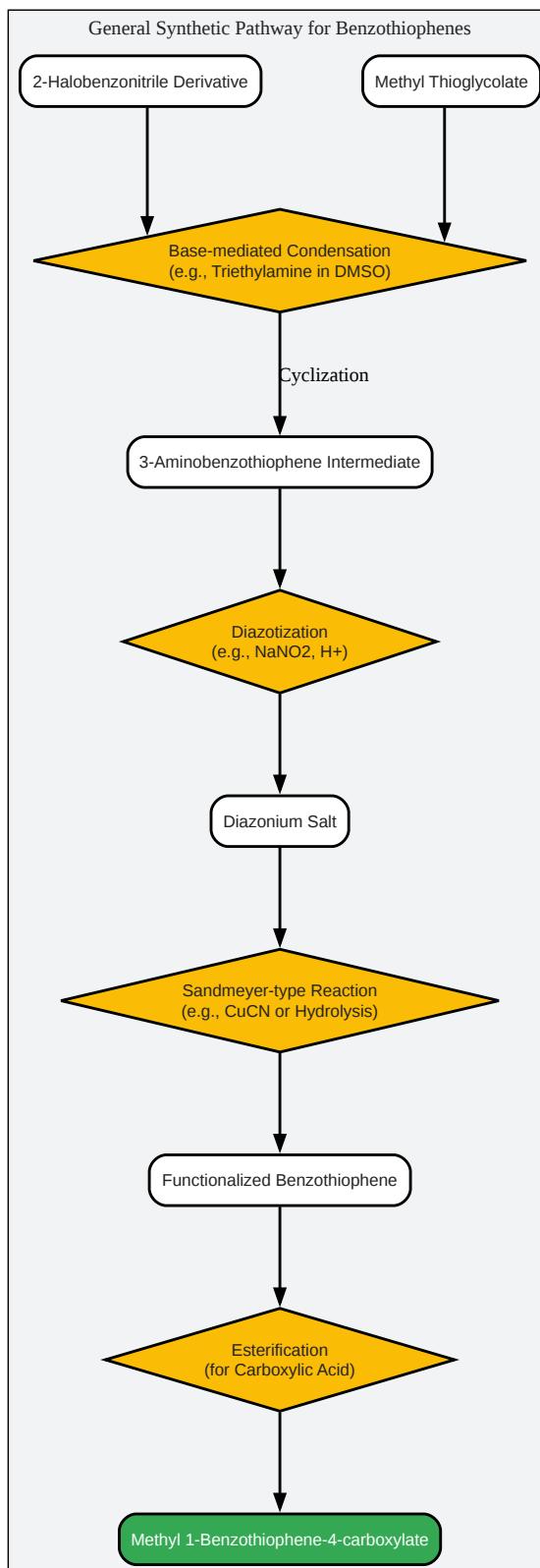
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on **Methyl 1-Benzothiophene-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related benzothiophene derivatives to provide a broader context for its potential synthesis, properties, and biological activities.

Synthesis of the Benzothiophene Scaffold

While a specific, detailed protocol for the synthesis of **Methyl 1-Benzothiophene-4-carboxylate** is not readily available in the current literature, several robust methods for the construction of the benzothiophene ring system can be adapted for its preparation. A common and effective strategy involves the reaction of a suitably substituted 2-halobenzonitrile with a thioglycolate ester.

A generalized synthetic workflow for obtaining the benzothiophene core is presented below.

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Caption: Generalized synthetic workflow for **Methyl 1-Benzothiophene-4-carboxylate**.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

This protocol, adapted from a known procedure for related compounds, illustrates a potential synthetic route.[\[1\]](#)

Materials:

- Appropriate 2-halobenzonitrile (1.0 equiv.)
- Methyl thioglycolate (1.05 equiv.)
- Triethylamine (3.1 equiv.)
- Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

Procedure:

- A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO is prepared in a microwave-safe vessel.
- The vessel is sealed and subjected to microwave irradiation at 130 °C for a designated hold time (typically 10-20 minutes).
- After cooling to room temperature, the reaction mixture is poured into ice-water.
- The resulting solid precipitate (the 3-aminobenzo[b]thiophene intermediate) is collected by filtration, washed with water, and dried under vacuum.
- This intermediate can then be further functionalized at the 3-position via standard methods such as diazotization followed by Sandmeyer or other substitution reactions to introduce the desired carboxyl group at the 4-position, which would then be esterified.

Spectral and Physicochemical Properties

Specific spectral data for **Methyl 1-Benzothiophene-4-carboxylate** is not available. However, based on data from isomers and related derivatives, the following characteristics can be anticipated.

Property	Predicted Data
^1H NMR (in CDCl_3)	δ (ppm): ~8.0-8.5 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~3.9 (s, 3H, OCH_3)
^{13}C NMR (in CDCl_3)	δ (ppm): ~166 (C=O), ~140-120 (Ar-C), ~52 (OCH_3)
Mass Spec. (ESI-MS)	m/z: $[\text{M}+\text{H}]^+$ expected at approximately 193.03

Biological Activity and Potential Applications

The benzothiophene scaffold is a prominent feature in many biologically active compounds.[\[2\]](#) Derivatives have shown a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity of Related Compounds

A study on a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides demonstrated moderate to good antiproliferative activity against several human cancer cell lines.[\[3\]](#)[\[4\]](#) While these are amide derivatives, the data suggests that the benzo[b]thiophene-4-carbonyl scaffold is a promising starting point for the development of anticancer agents.

Compound ID	Substitution Pattern	A549 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	Du-145 IC ₅₀ (μM)
18	R = 4-fluorophenyl	2.21	2.11	1.94	2.34
19	R = 4-chlorophenyl	2.32	2.24	2.03	2.41
21	R = 4-methylphenyl	2.45	2.31	2.12	2.52
25	R = 3-chlorophenyl	2.11	1.98	1.81	2.19
30	R = 2-chlorophenyl	2.03	1.91	1.89	2.09
31	R = 2-fluorophenyl	2.15	2.04	1.95	2.23
33	R = 2-methylphenyl	2.28	2.17	2.01	2.36

Data extracted from a study on 3-sulfamoylbenzo[b]thiophene-4-carboxamides.[\[3\]](#)[\[4\]](#)

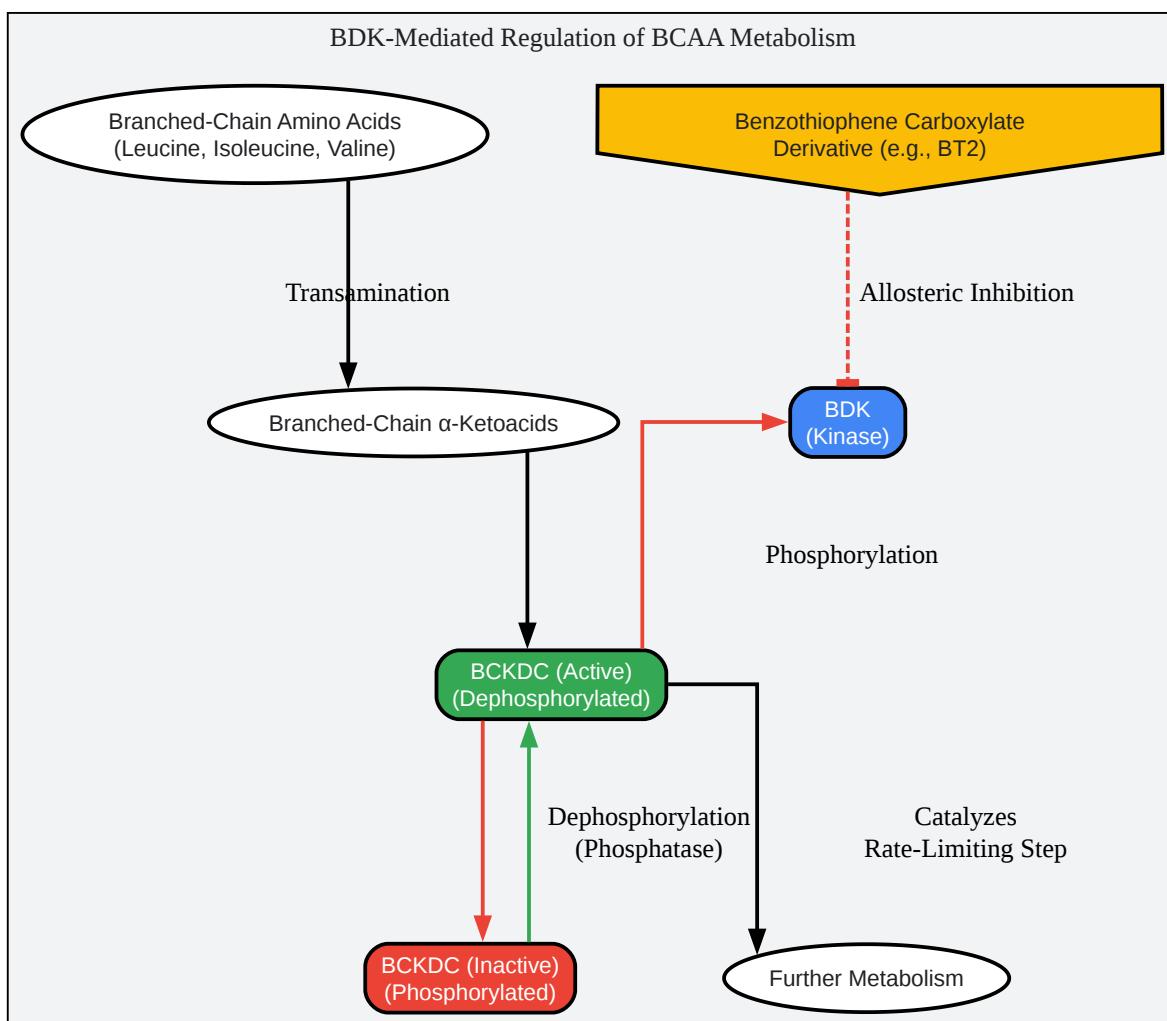
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) BDK is a key regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK leads to the activation of BCKDC, promoting BCAA catabolism.

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent BDK inhibitor with an IC₅₀ of 3.19 μM.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathway

The inhibitory action of benzothiophene carboxylate derivatives on BDK represents a significant signaling pathway with therapeutic potential.



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Caption: Inhibition of BDK by benzothiophene carboxylates activates BCKDC.

Representative Experimental Protocol: In Vitro Kinase Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a kinase like BDK.

Materials:

- Recombinant BDK enzyme
- BCKDC E1 subunit (substrate)
- [γ -³²P]ATP
- Kinase assay buffer
- Test compound (e.g., **Methyl 1-Benzothiophene-4-carboxylate**) dissolved in DMSO
- 96-well plates
- Scintillation counter

Procedure:

- The kinase reaction is initiated by adding a mixture of the BDK enzyme and the test compound at various concentrations to wells of a 96-well plate containing the BCKDC E1 substrate in kinase assay buffer.
- The reaction is started by the addition of [γ -³²P]ATP.
- The plate is incubated at 30°C for a specified time (e.g., 30 minutes).
- The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

- A portion of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ - ^{32}P]ATP.
- The amount of ^{32}P incorporated into the substrate is quantified using a scintillation counter.
- The IC_{50} value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Methyl 1-Benzothiophene-4-carboxylate belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific research on this particular molecule is limited, the broader family of benzothiophene carboxylates and carboxamides has demonstrated promising anticancer and metabolic regulatory activities. The synthetic accessibility of the benzothiophene scaffold, coupled with the diverse biological activities of its derivatives, underscores the need for further investigation into the synthesis and pharmacological evaluation of **Methyl 1-Benzothiophene-4-carboxylate**. Future research should focus on developing a specific and efficient synthesis for this compound, followed by a thorough characterization of its biological properties to unlock its full therapeutic potential.

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